molecular formula C12H19NO B13174734 2-Amino-1-mesitylpropan-1-ol

2-Amino-1-mesitylpropan-1-ol

Cat. No.: B13174734
M. Wt: 193.28 g/mol
InChI Key: GPEZBPIDADAHQT-UHFFFAOYSA-N
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Description

2-Amino-1-mesitylpropan-1-ol is an amino alcohol characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the 1-position of a propanol backbone and an amino group at the 2-position.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3

InChI Key

GPEZBPIDADAHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-mesitylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of mesityl oxide with ammonia and hydrogen in the presence of a catalyst. This process typically requires controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more efficient catalytic systems and optimized reaction conditions. The process might include steps such as:

    Reaction of mesityl oxide with ammonia: This step forms an intermediate compound.

    Hydrogenation: The intermediate is then hydrogenated to produce this compound.

    Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-mesitylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield mesityl oxide derivatives.

    Reduction: May produce simpler amines.

    Substitution: Can result in a variety of substituted mesityl derivatives.

Scientific Research Applications

2-Amino-1-mesitylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-mesitylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the mesityl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Compositional Differences

The substituents on the propanol backbone significantly influence reactivity, stability, and applications:

  • 2-Amino-1-mesitylpropan-1-ol: Features a bulky mesityl group (sterically hindering) and a primary amino group.
  • 2-Amino-2-methylpropanol (CAS 124-68-5): Contains a tertiary amino group and a methyl group at the 2-position, forming a branched structure .
  • (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5): Substituted with two phenyl groups at the 1-position, creating a chiral center .
  • 1-Chloro-2-methyl-2-propanol (CAS 558-42-9): A chloro-substituted analog with a methyl group at the 2-position, lacking an amino group .
Table 1: Structural and Compositional Comparison
Compound CAS No. Molecular Formula Key Substituents Purity (%)
This compound N/A C₁₁H₁₇NO Mesityl (1°), NH₂ (2°) N/A
2-Amino-2-methylpropanol 124-68-5 C₄H₁₁NO CH₃ (2°), NH₂ (2°) >89.0
(S)-2-Amino-1,1-diphenylpropan-1-ol 78603-91-5 C₁₅H₁₇NO Two phenyl (1°), NH₂ (2°) 97
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO Cl (1°), CH₃ (2°) 100
2-Amino-2-methylpropanol (CAS 124-68-5)
  • Hazards : Classified as Skin Irritant Category 2 (H315) and Eye Irritant Category 1 (H318) .
  • First Aid : Requires immediate washing after skin/eye contact and medical consultation for inhalation exposure .
(S)-2-Amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5)
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
  • Hazards : Acute toxicity (oral, dermal); strict first aid protocols prohibit inducing vomiting .

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